molecular formula C22H18ClN3O3 B251012 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Numéro de catalogue: B251012
Poids moléculaire: 407.8 g/mol
Clé InChI: PGNBZNWCWUGWPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of intracellular tyrosine kinases, which play a crucial role in cytokine signaling pathways. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interferon-gamma.
Biochemical and physiological effects:
This compound has been shown to have potent immunosuppressive effects in vitro and in vivo. In preclinical studies, the compound has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis and psoriasis, by suppressing the production of pro-inflammatory cytokines. In clinical trials, this compound has been shown to be effective in reducing disease activity in patients with rheumatoid arthritis and psoriasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is its specificity for JAK3, which reduces the risk of off-target effects. The compound has also been shown to have a good safety profile in clinical trials. However, one of the limitations of this compound is its potential for immunosuppression, which can increase the risk of infections in patients.

Orientations Futures

There are several potential future directions for the development of 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide and other JAK inhibitors. One area of research is the identification of biomarkers that can predict response to treatment and monitor disease activity. Another area of research is the development of combination therapies that target multiple cytokine pathways. Finally, there is a need for long-term safety studies to assess the risk of infections and other adverse events associated with JAK inhibition.

Méthodes De Synthèse

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-methyl-4-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-chloro-4-methylphenol to give the intermediate 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-yl)acetamide. This intermediate is then further reacted with 2-aminophenylboronic acid to give this compound in high yield and purity.

Applications De Recherche Scientifique

2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be a potent inhibitor of JAK3, which plays a crucial role in cytokine signaling pathways that are involved in the pathogenesis of these diseases.

Propriétés

Formule moléculaire

C22H18ClN3O3

Poids moléculaire

407.8 g/mol

Nom IUPAC

2-(4-chloro-3-methylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H18ClN3O3/c1-13-11-16(6-7-17(13)23)28-12-20(27)25-18-8-5-15(10-14(18)2)22-26-21-19(29-22)4-3-9-24-21/h3-11H,12H2,1-2H3,(H,25,27)

Clé InChI

PGNBZNWCWUGWPZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC(=C(C=C4)Cl)C

SMILES canonique

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC(=C(C=C4)Cl)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.